molecular formula C8H5ClO3 B113165 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde CAS No. 88525-51-3

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde

Cat. No.: B113165
CAS No.: 88525-51-3
M. Wt: 184.57 g/mol
InChI Key: SFBUWLLIFJURHG-UHFFFAOYSA-N
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Description

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H5ClO3 It is characterized by the presence of a chloro-substituted benzodioxole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde typically involves the chlorination of benzo[1,3]dioxole followed by formylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the benzodioxole ring. Subsequent formylation can be achieved using reagents like dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 7-Chloro-benzo[1,3]dioxole-5-carboxylic acid.

    Reduction: 7-Chloro-benzo[1,3]dioxole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to the formation of diverse derivatives with tailored properties.

Compound DerivativeStructural FeaturesPotential Applications
6-Chloro-benzo[1,3]dioxole-4-carbaldehydeSimilar dioxole structureAntimicrobial agents
7-Methoxy-benzo[1,3]dioxole-5-carbaldehydeMethoxy substitutionPotentially different biological activities
5-Bromo-benzo[1,3]dioxoleBromine substitutionDifferent reactivity profiles

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial properties. Research indicates that it may exhibit activity against specific bacterial strains, making it a candidate for further development in antimicrobial therapies.

Case Study : A study demonstrated that derivatives of this compound showed significant inhibition against Mycobacterium tuberculosis. The structure-activity relationship highlighted the importance of the chloro group in enhancing biological activity against this pathogen.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that compounds derived from this compound may inhibit cancer cell proliferation.
  • Antimicrobial Activity : The compound has shown promise in combating various bacterial infections.

Data Table on Antimicrobial Activity :

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 μg/mL
This compoundEscherichia coli64 μg/mL

Industry

The compound is also utilized in the development of advanced materials. Its chemical properties allow it to be incorporated into various polymeric structures and metal-organic frameworks (MOFs), which have applications in catalysis and gas storage.

Mechanism of Action

The mechanism of action of 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and aldehyde groups play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: Lacks the chloro and aldehyde groups, making it less reactive in certain chemical reactions.

    7-Bromo-benzo[1,3]dioxole-5-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.

Uniqueness

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde is unique due to the presence of both chloro and aldehyde functional groups, which confer distinct chemical and biological properties

Biological Activity

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzodioxole family, which has been associated with various pharmacological effects, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound, summarizing relevant research findings and presenting data in structured formats.

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxole, including this compound, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various benzodioxole derivatives on different cancer cell lines. The findings demonstrated that certain derivatives could induce cell cycle arrest and reduce tumor marker levels significantly.

Key Findings

  • Cell Lines Tested : Hep3B (hepatocellular carcinoma), HeLa (cervical cancer), and Caco-2 (colorectal cancer).
  • IC50 Values : The IC50 values for the most active compounds ranged from 3.94 to 9.12 mM, indicating varying levels of cytotoxicity across different cell lines.
  • Mechanism of Action : Compound 2a (a derivative) caused G2-M phase arrest similar to the reference drug Doxorubicin (7.4%) .
CompoundCell LineIC50 (mM)Mechanism
2aHep3B3.94G2-M Arrest
2bHeLa4.50G2-M Arrest
ControlDoxorubicin7.4G2-M Arrest

Antioxidant Activity

The antioxidant potential of this compound has also been investigated using various assays, including the DPPH scavenging method. This assay measures the ability of a compound to donate electrons to stabilize free radicals.

Results from DPPH Assay

  • DPPH IC50 Value : The antioxidant activity was quantified with an IC50 value of approximately 86.3 μM for related benzodioxole compounds, indicating moderate antioxidant capacity .
  • Comparative Analysis : The antioxidant activity was compared against known antioxidants such as Trolox.
CompoundIC50 (μM)Activity Level
7-Chloro-benzodioxole-5-carbaldehyde86.3Moderate
Trolox7.72High

Case Studies

  • Study on Hepatocellular Carcinoma : A detailed investigation into the effects of benzodioxole derivatives on Hep3B cells revealed that compound 2a significantly reduced α-fetoprotein secretion, a marker for liver cancer progression .
  • Antioxidant Evaluation : In vitro studies demonstrated that certain derivatives exhibited significant free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

Properties

IUPAC Name

7-chloro-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBUWLLIFJURHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350298
Record name 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88525-51-3
Record name 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4,5-dihydroxybenzaldehyde (8.0 g, 46 mmol) and BrClCH2 (23.9 g, 185 mmol) in dry DMF (100 mL) was added Cs2CO3 (25 g, 190 mmol). The mixture was stirred at 60° C. overnight and was then poured into water. The resulting mixture was extracted with EtOAc (50 mL×3). The combined extracts were washed with brine (100 mL), dried over Na2SO4 and concentrated under reduced pressure to afford 7-chlorobenzo[d][1,3]dioxole-5-carbaldehyde (6.0 g, 70%). 1H NMR (400 MHz, CDCl3) δ 9.74 (s, 1H), 7.42 (d, J=0.4 Hz, 1H), 7.26 (d, J=3.6 Hz, 1H), 6.15 (s, 2H)
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
BrClCH2
Quantity
23.9 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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